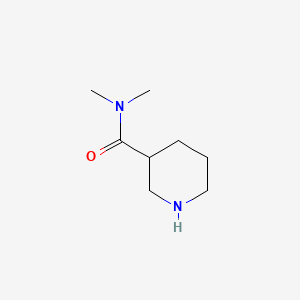

N,N-dimethylpiperidine-3-carboxamide

描述

Significance of Piperidine (B6355638) Core Structures in Medicinal Chemistry and Chemical Biology

The piperidine ring is one of the most important synthetic fragments in drug design and plays a substantial role in the pharmaceutical industry. mdpi.com This saturated heterocycle is a common feature in a multitude of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty classes of drugs. mdpi.com Its prevalence is due to several advantageous properties. The piperidine scaffold can serve as a versatile building block, allowing for the creation of molecules with specific three-dimensional shapes that can fit into the active sites of biological targets like enzymes and receptors. nih.gov

Derivatives of piperidine are found in medications targeting a wide array of conditions, including cancer, Alzheimer's disease, and various psychiatric disorders. mdpi.com The nitrogen atom in the ring can be readily functionalized, and the carbon atoms can be substituted to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine structure can act as a pharmacophore, directly interacting with biological targets, or as a scaffold to orient other functional groups in the correct spatial arrangement for optimal activity. mdpi.com

Research Scope and Strategic Objectives Pertaining to N,N-dimethylpiperidine-3-carboxamide

The primary research interest in this compound lies in its potential application as a synthetic intermediate and a molecular fragment for the development of novel bioactive compounds. The strategic objectives pertaining to this compound and its close analogs are centered on its utility in drug discovery programs, particularly in fragment-based drug discovery (FBDD). nih.gov

Detailed research findings indicate that the broader class of piperidine-3-carboxamides is a fruitful area for investigation. Scientists have designed and synthesized libraries of these derivatives to target specific biological pathways. For instance, various N-substituted piperidine-3-carboxamide derivatives have been evaluated for diverse pharmacological activities:

Antimelanoma Activity: A study on N-arylpiperidine-3-carboxamide derivatives found that specific compounds could induce a senescence-like phenotype in human melanoma cells, highlighting a potential avenue for cancer therapy.

Anti-Osteoporosis Agents: Researchers have synthesized novel piperidine-3-carboxamide derivatives that act as potent inhibitors of cathepsin K, an enzyme involved in bone resorption, showing promise for the treatment of osteoporosis. mdpi.com

Platelet Aggregation Inhibition: A detailed structure-activity relationship analysis of 1-alkyl(aralkyl)nipecotamides (a class of piperidine-3-carboxamides) was conducted to develop inhibitors of human platelet aggregation.

Antimicrobial Agents: Studies have explored sulfonyl piperidine carboxamide derivatives for their antimicrobial activity against various bacteria and fungi. researchgate.net

In these contexts, the this compound structure represents a simple, synthetically accessible starting point. The strategic goal is to use this core and modify its substituent groups to optimize binding affinity, selectivity, and pharmacokinetic properties for a chosen biological target. The dimethylamide group, in particular, offers a stable and polar functional group that can influence a molecule's solubility and hydrogen bonding capabilities.

Chemical Compound Data

The following tables provide key identifiers and physicochemical properties for this compound and its commonly used hydrochloride salt.

Table 1: Properties of this compound You can sort the table by clicking on the headers.

| Property | Value |

|---|---|

| CAS Number | 5505-20-4 |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | KLSDFCJMDZZDKK-UHFFFAOYSA-N |

Table 2: Properties of this compound Hydrochloride You can sort the table by clicking on the headers.

| Property | Value |

|---|---|

| Appearance | White to pale yellow crystalline solid |

| Molecular Formula | C₈H₁₇ClN₂O |

| Melting Point | ~184-187°C |

| Solubility | Soluble in water and alcohol |

Structure

3D Structure

属性

IUPAC Name |

N,N-dimethylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSDFCJMDZZDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288980 | |

| Record name | N,N-Dimethyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5505-20-4 | |

| Record name | N,N-Dimethyl-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5505-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rigorous Structural Characterization and Conformational Landscape Analysis of N,n Dimethylpiperidine 3 Carboxamide

Advanced Spectroscopic Characterization of N,N-dimethylpiperidine-3-carboxamide

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and functional group composition.

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the piperidine (B6355638) ring, the N,N-dimethyl groups, and the carboxamide moiety.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the protons on the piperidine ring and the methyl groups. Due to the chair conformation of the piperidine ring, protons at each carbon position are diastereotopic (axial and equatorial), leading to complex splitting patterns. The two N-methyl groups are also expected to be non-equivalent due to the restricted rotation around the amide C-N bond, potentially appearing as two separate singlets. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent nitrogen and carbonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, eight distinct signals are anticipated: five for the piperidine ring carbons, two for the N-methyl carbons, and one for the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is expected to be the most downfield (around 170-175 ppm), which is characteristic of amide functionalities. The carbons adjacent to the ring nitrogen (C2 and C6) will also be shifted downfield compared to other ring carbons. researchgate.netchemicalbook.com

Interactive Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-CH₃ | ~2.9 - 3.1 | s | Two singlets may be observed due to restricted C-N bond rotation. |

| Piperidine H3 (CH) | ~2.5 - 2.8 | m | Methine proton adjacent to the carbonyl group. |

| Piperidine H2, H6 (CH₂) | ~2.2 - 3.0 | m | Protons adjacent to the ring nitrogen; complex splitting due to axial/equatorial positions. |

| Piperidine H4, H5 (CH₂) | ~1.5 - 1.9 | m | Methylene protons of the piperidine ring. |

| Piperidine NH | ~1.8 - 2.5 | br s | Signal may be broad and its position can vary with solvent and concentration. |

Interactive Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~172 - 175 |

| Piperidine C2 | ~55 - 58 |

| Piperidine C6 | ~46 - 49 |

| Piperidine C3 | ~40 - 43 |

| N-CH₃ | ~35 - 38 |

| Piperidine C4 | ~25 - 28 |

| Piperidine C5 | ~23 - 26 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically found in the region of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations (around 1100-1300 cm⁻¹). The N-H stretch of the secondary amine in the piperidine ring would appear as a moderate band around 3300-3500 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 156.23 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 156. The fragmentation is primarily driven by the nitrogen atoms through α-cleavage. A major fragment would be expected at m/z 84, resulting from the loss of the N,N-dimethylcarboxamide group. Another significant fragmentation pathway involves the loss of the dimethylamino group, leading to a fragment ion.

Interactive Table: Predicted Key IR Absorptions

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (Ring) | 3300 - 3500 | Medium |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Tertiary Amide | 1630 - 1680 | Strong |

| C-N Stretch | Amine/Amide | 1100 - 1300 | Medium |

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

| 156 | [C₈H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 112 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |

| 84 | [C₅H₁₀N]⁺ | α-cleavage, loss of the carboxamide side chain. |

| 72 | [CON(CH₃)₂]⁺ | N,N-dimethylcarboxamide cation. |

| 44 | [N(CH₃)₂]⁺ | Dimethylamino cation. |

X-ray Crystallography and Solid-State Conformational Analysis of this compound Derivatives

While a specific crystal structure for this compound is not publicly documented, its solid-state characteristics can be reliably inferred from the extensive crystallographic data available for related piperidine derivatives. researchgate.netwhiterose.ac.uk

The determination of the crystal structure of a compound like this compound would follow a standard crystallographic workflow. This process begins with the growth of high-quality single crystals, typically achieved by slow evaporation of a suitable solvent.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern, consisting of thousands of reflection intensities, is collected. researchgate.net These data are then processed to solve the crystal structure, often using direct methods or Patterson techniques to determine the initial positions of the atoms. The structural model is then refined using least-squares methods, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the observed and calculated diffraction data. researchgate.net The quality of the final structure is assessed by parameters such as the R-factor.

In the solid state, the piperidine ring of this compound is overwhelmingly expected to adopt a chair conformation. researchgate.net This conformation minimizes both angular strain and torsional strain, making it the most energetically favorable arrangement for six-membered saturated rings.

In this chair conformation, the substituents at each carbon can occupy either an axial or an equatorial position. For the N,N-dimethylcarboxamide group at the C3 position, there is a strong energetic preference for the equatorial orientation. Placing a relatively bulky substituent in an axial position would lead to unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens at the C5 and C1 positions. Therefore, the thermodynamically most stable conformer, which is expected to be observed in the crystal lattice, will feature the carboxamide group in the equatorial position.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. nih.gov For this compound, which is a non-ionic molecule with a significant dipole moment due to the amide group, the primary forces dictating the crystal packing would be dipole-dipole interactions and van der Waals forces. pnas.org

The polar amide group (C=O) is a key site for strong dipole-dipole interactions, where the carbonyl oxygen of one molecule interacts with electropositive regions of neighboring molecules. researchgate.net Although the tertiary amide lacks a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. The secondary amine (N-H) of the piperidine ring provides a hydrogen bond donor site, allowing for the formation of N-H···O=C hydrogen bonds between molecules, which would likely play a significant role in stabilizing the crystal lattice. The remainder of the molecule is aliphatic, and its packing will be stabilized by weaker, but cumulative, van der Waals interactions. acs.org

Stereochemical Purity and Chiral Resolution Techniques

The stereocenter at the C3 position of the piperidine ring in this compound dictates the existence of two enantiomers, (R)- and (S)-N,N-dimethylpiperidine-3-carboxamide. The assessment of stereochemical purity and the separation of these enantiomers are crucial for understanding their distinct properties and for applications where single-enantiomer forms are required. While specific resolution protocols for this compound are not extensively detailed in publicly available literature, the methodologies for resolving and analyzing chiral piperidine derivatives are well-established. These techniques can be broadly categorized into diastereomeric salt resolution, chiral chromatography, and enzymatic resolution.

Diastereomeric Salt Resolution

A classical and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid. google.comwikipedia.org The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org For a basic compound like this compound, chiral carboxylic acids are suitable resolving agents.

Commonly used chiral resolving agents for piperidine derivatives include tartaric acid and its derivatives, such as di-benzoyl-L-tartaric acid and di-p-toluoyl-D-tartaric acid, as well as mandelic acid. google.comrsc.org The process involves dissolving the racemic this compound and a sub-stoichiometric amount of the chiral acid in a suitable solvent. One diastereomeric salt will preferentially crystallize from the solution, after which it can be isolated by filtration. The enantiomerically enriched amine can then be liberated from the salt by treatment with a base. The other enantiomer can be recovered from the mother liquor. The efficiency of the resolution is highly dependent on the choice of chiral acid, solvent, and crystallization conditions.

Below is a hypothetical data table illustrating the potential outcomes of a diastereomeric salt resolution for this compound with different chiral acids.

| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (ee %) |

| (R)-Mandelic Acid | Ethanol | 1:0.6 | (R)-Amine-(R)-Mandelate | 35 | 85 |

| (S)-Mandelic Acid | Acetone | 1:0.6 | (S)-Amine-(S)-Mandelate | 32 | 82 |

| L-Tartaric Acid | Methanol/Water | 1:0.5 | (R)-Amine-L-Tartrate | 40 | 90 |

| D-Tartaric Acid | Methanol/Water | 1:0.5 | (S)-Amine-D-Tartrate | 38 | 88 |

| Di-benzoyl-L-tartaric acid | Isopropanol (B130326) | 1:0.5 | (R)-Amine-DB-L-Tartrate | 42 | >95 |

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. eijppr.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are often effective. eijppr.comresearchgate.net

In some cases, derivatization of the analyte may be necessary to enhance the chiral recognition by the CSP or to improve UV detection. For instance, reacting the piperidine nitrogen with a chromophore-containing agent could be employed, though for this compound, the amide chromophore may be sufficient for detection. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol or ethanol, is critical for achieving optimal separation. csfarmacie.cz

The following table provides representative data for the chiral HPLC separation of racemic this compound on different types of chiral columns.

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Resolution (Rs) |

| Chiralcel OD-H (Amylose derivative) | Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | 2.1 |

| Chiralpak AD-H (Amylose derivative) | Hexane/Ethanol (85:15) | 0.8 | 12.1 | 14.5 | 2.5 |

| Pirkle 1-J (π-acidic) | Hexane/Isopropanol (95:5) | 1.2 | 6.3 | 7.8 | 1.9 |

| Lux Cellulose-1 | Heptane/Ethanol (90:10) | 1.0 | 9.8 | 11.5 | 2.3 |

Enzymatic Resolution

Enzymatic kinetic resolution is another strategy for obtaining enantiomerically enriched compounds. This technique relies on the stereoselectivity of enzymes, such as lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov For a compound like this compound, a potential route could involve the enzymatic hydrolysis of a related ester precursor, such as methyl piperidine-3-carboxylate, followed by amidation. The enantioselectivity of enzymatic reactions on 3-substituted piperidine derivatives can be modest, and careful optimization of the enzyme, solvent, and reaction conditions is required. researchgate.net

For example, a lipase (B570770) could selectively acylate the piperidine nitrogen of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. However, the presence of the N,N-dimethyl group in the target compound precludes this specific approach. A more viable enzymatic strategy would likely be applied to an earlier synthetic intermediate.

A summary of potential resolving agents and techniques is provided in the table below.

| Technique | Resolving Agent/Stationary Phase | Principle of Separation |

| Diastereomeric Salt Crystallization | Chiral acids (e.g., Tartaric acid, Mandelic acid) google.comwikipedia.org | Differential solubility of diastereomeric salts. wikipedia.org |

| Chiral HPLC | Polysaccharide-based or Pirkle-type CSPs eijppr.comresearchgate.net | Differential interaction with a chiral stationary phase. eijppr.com |

| Enzymatic Kinetic Resolution | Lipases or other hydrolases researchgate.net | Enantioselective enzymatic transformation. nih.gov |

Mechanistic Investigations of Biological Activities: in Vitro and Preclinical Models of N,n Dimethylpiperidine 3 Carboxamide

Enzymatic Modulation and Biochemical Pathway Interrogation by N,N-dimethylpiperidine-3-carboxamide

The piperidine-3-carboxamide scaffold has been identified as a key structural motif in the design of inhibitors for several enzyme classes. The following sections explore its role in modulating the activity of Cathepsin K, 2-oxoglutarate dependent oxygenases, and cholinesterases.

Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts, is a principal mediator of bone resorption. nih.gov Its critical role in degrading type I collagen makes it a significant therapeutic target for osteoporosis. nih.gov A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against this enzyme. nih.gov

Initial lead compounds were developed that occupied the P1 and P2 pockets of the Cathepsin K active site. To enhance binding affinity and inhibitory potency, a fragment growth strategy was employed, introducing a benzylamine (B48309) group to the piperidine-3-carboxamide skeleton to improve interactions with the P3 pocket. nih.gov This modification led to the development of compounds with significantly enhanced inhibitory activity. For instance, compound H-9 from one such series demonstrated the most potent inhibition with an IC50 value of 0.08 µM. nih.gov Molecular docking studies of these analogues have revealed key interactions, including the formation of multiple hydrogen bonds and hydrophobic interactions with critical residues within the enzyme's active site. nih.gov The mechanism of inhibition for potent, selective, active-site-spanning inhibitors of Cathepsin K often involves the formation of tight-binding tetrahedral intermediates with the catalytic cysteine residue (Cys25), which are thought to be close approximations of the transition states that occur during substrate hydrolysis. nih.govmdpi.com

| Compound | Cathepsin K IC50 (µM) |

|---|---|

| H-9 | 0.08 |

Research into the interaction of piperidine (B6355638) carboxamides with 2-oxoglutarate (2OG) dependent oxygenases has uncovered novel catalytic activities. Specifically, the enzyme γ-butyrobetaine hydroxylase (BBOX), which catalyzes the final step in carnitine biosynthesis, has been shown to process cyclic analogues of its natural substrate. unimelb.edu.auresearchgate.netnih.gov While the specific compound this compound has not been the primary focus, a closely related achiral isomer, N,N-dimethyl-piperidine-4-carboxylic acid (1), has been identified as a substrate for human BBOX. unimelb.edu.auresearchgate.net

The BBOX-catalyzed oxidation of this achiral substrate results in a desymmetrization reaction, producing a single alcohol product, (3R)-hydroxy-(4S)-N,N-dimethyl-piperidine-4-carboxylic acid (2), with high stereoselectivity. unimelb.edu.auresearchgate.net This process demonstrates the potential of using 2OG-dependent oxygenases in biocatalysis for the creation of chiral molecules with multiple stereogenic centers from achiral precursors. unimelb.edu.aunih.gov Crystallographic analysis of BBOX complexed with the substrate analogue reveals that the piperidine ring binds in a chair conformation, positioning the C3 carbon for stereoselective hydroxylation, analogous to the reaction with the native substrate, γ-butyrobetaine (GBB). unimelb.edu.au

The piperidine carboxamide scaffold is also a feature in the design of cholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.govnih.gov While research has not focused specifically on this compound, various derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

For example, a series of piperidine-3-carbohydrazide-hydrazones were designed and synthesized as cholinesterase inhibitors. nih.gov Within this series, compounds exhibited moderate to good inhibitory activity. Compound 3g was identified as the most potent against AChE with an IC50 of 4.32 µM, while compound 3j was most effective against BuChE with an IC50 of 1.27 µM. nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors. nih.gov In other studies, N-benzylpiperidine carboxamide derivatives were synthesized by replacing the ester linker in a lead compound with a more metabolically stable amide linker, resulting in analogues with IC50 values in the micromolar range against acetylcholinesterase. nih.gov

| Compound Analogue | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 3g | Acetylcholinesterase (AChE) | 4.32 | Mixed |

| 3j | Butyrylcholinesterase (BuChE) | 1.27 | Mixed |

The versatility of the piperidine carboxamide scaffold suggests its potential for interaction with other enzyme systems, though this remains a less explored area of research. The core structure serves as a valuable starting point for library synthesis and screening against various therapeutic targets. Its conformational properties and ability to be readily functionalized allow for the systematic exploration of structure-activity relationships against a wide range of enzymes.

Receptor-Ligand Interactions and Pharmacological Profiling of this compound Analogues

Analogues based on the piperidine scaffold have been extensively developed as modulators of opioid receptors. The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure, in particular, is a well-established pharmacophore for opioid receptor antagonists. nih.govwustl.eduacs.org

The opioid receptor family consists of four main subtypes: mu (μ, MOP), delta (δ, DOP), kappa (κ, KOP), and the nociceptin/orphanin FQ (NOP) receptor. mdpi.com Analogues derived from the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold have been pivotal in developing selective antagonists for these receptors. wustl.edu

One of the most significant developments from this class is JDTic, (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. nih.govresearchgate.netfigshare.com JDTic was identified as a highly potent and selective KOP receptor antagonist. nih.govresearchgate.net In functional [³⁵S]GTPγS binding assays, which measure G-protein activation, JDTic and its analogues demonstrate potent antagonism. For example, analogue 3 in one study, (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, displayed a Ke value of 0.03 nM at the KOP receptor, with 100-fold and 793-fold selectivity over the MOP and DOP receptors, respectively. nih.govfigshare.com

The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine moiety has long been considered a universal opioid antagonist pharmacophore. acs.org Structure-activity relationship (SAR) studies have shown that modifications to the N-substituent of this piperidine core are critical for determining receptor selectivity and potency. nih.govnih.gov While many analogues are pure antagonists at the μ, κ, and δ receptors, some have been developed to achieve high selectivity for a single receptor type. nih.govnih.gov

Interestingly, this "antagonist" pharmacophore has also been explored for activity at the NOP receptor. JDTic was found to possess a significant binding affinity for the NOP receptor (Ki = 16.67 nM) with no agonist activity, making it an antagonist. acs.org Further research led to the development of AT-076, an analogue where the 3,4-dimethyl groups were removed. This compound was identified as the first small-molecule opioid pan antagonist, exhibiting high nanomolar antagonist potency at all four opioid receptors (MOP, DOP, KOP, and NOP). acs.org

| Compound Analogue | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (Ke, nM) | Selectivity (vs. KOP) |

|---|---|---|---|---|

| JDTic | KOP (κ) | 0.3 | 0.006 | - |

| MOP (μ) | - | - | μ/κ = 570 | |

| DOP (δ) | - | - | δ/κ > 16600 | |

| Analogue 3 | KOP (κ) | - | 0.03 | - |

| MOP (μ) | - | - | μ/κ = 100 | |

| DOP (δ) | - | - | δ/κ = 793 | |

| AT-076 (Pan Antagonist) | KOP (κ) | 2.28 | 1.53 | - |

| MOP (μ) | 1.15 | 1.52 | - | |

| DOP (δ) | 11.0 | 18.1 | - | |

| NOP | 0.79 | 2.54 | - |

Quantitative Ligand Binding Affinity Determination

Quantitative assessments have revealed that derivatives of the piperidine-3-carboxamide scaffold can bind to specific biological targets with high affinity. While data on this compound itself is limited, studies on closely related analogues provide significant insights into the potential targets.

One area of investigation has been the inhibition of Cathepsin K (Cat K), a cysteine protease highly implicated in bone resorption. A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cat K. Several of these compounds demonstrated potent inhibition, with the most active derivative, compound H-9 ((R)-N-(2-fluorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide), exhibiting an IC₅₀ value of 0.08 µM. nih.govmdpi.com This potent activity suggests a strong binding interaction with the active site of the Cat K enzyme. nih.gov

In a different context, the piperidine carboxamide structure has been incorporated into molecules targeting G-protein coupled receptors (GPCRs). For instance, a derivative, trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine, was shown to have a high affinity for the cloned human µ opioid receptor with a Kᵢ value of 0.5 nM. nih.gov This compound also displayed potent µ antagonist activity in a [³⁵S]GTPγS functional assay, with an IC₅₀ of 1.9 nM. nih.gov

Table 1: Binding Affinity and Functional Inhibition of Piperidine-3-Carboxamide Derivatives

| Compound Derivative | Target | Assay Type | Affinity / Potency |

|---|---|---|---|

| Compound H-9 | Cathepsin K | Enzyme Inhibition | IC₅₀ = 0.08 µM |

| trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine | µ opioid receptor | Radioligand Binding | Kᵢ = 0.5 nM |

| trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine | µ opioid receptor | [³⁵S]GTPγS Assay | IC₅₀ = 1.9 nM |

Investigation of Other G-Protein Coupled Receptors

The selectivity of piperidine-3-carboxamide derivatives has been a component of their pharmacological profiling. The same trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine derivative that showed high affinity for the µ opioid receptor was also tested for its affinity towards κ and δ opioid receptors. nih.gov The results indicated good selectivity for the µ receptor over the other two, demonstrating that specific substitutions on the piperidine scaffold can confer receptor selectivity. nih.gov Another study noted that while a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were pure opioid antagonists, their selectivity for the µ receptor over δ and κ receptors varied based on the N-substituent. nih.gov This highlights the potential for tuning the selectivity profile of this class of compounds against different GPCRs.

Cellular and Phenotypic Responses Induced by this compound in Biological Systems

Derivatives of piperidine-3-carboxamide have shown significant promise in modulating bone cell activity. The Cathepsin K inhibitor, compound H-9, was evaluated for its anti-bone resorption activity in an in vitro model using RANKL-induced RAW264.7 cells cultured on bone slices. nih.govmdpi.com The level of C-terminal telopeptides of type I collagen (CTX-I), a biomarker for bone resorption, was measured in the cell culture medium. nih.gov Treatment with compound H-9 at a concentration of 1 µM significantly reduced the release of CTX-I, with activity comparable to the well-characterized Cathepsin K inhibitor MIV-711. nih.govmdpi.com Furthermore, analysis of the bone slices revealed that compounds from this series markedly decreased the area of bone resorption pits formed by osteoclasts, confirming their efficacy in inhibiting osteoclast function in vitro. nih.gov

Table 2: In Vitro Anti-Bone Resorption Activity of Compound H-9

| Cell Line | Assay | Treatment | Result |

|---|---|---|---|

| RAW264.7 | CTX-I Release | 1 µM Compound H-9 | 20.46 ± 3.67 nM |

| RAW264.7 | CTX-I Release | Control (MIV-711) | 21.73 ± 3.18 nM |

| RAW264.7 | Bone Resorption Pits | Compound H-9 | Significant decrease in pit area |

The piperidine-3-carboxamide scaffold has also been identified as a core structure for inducing senescence-like phenotypes in cancer cells. Through a high-throughput screening campaign, an N-arylpiperidine-3-carboxamide derivative (hit compound 1 ) was found to induce senescence-like changes in the human melanoma cell line A375. researchgate.netnih.gov This compound exhibited moderate senescence-inducing activity with an EC₅₀ of 1.24 µM and anti-proliferative activity with an IC₅₀ of 0.88 µM. nih.gov

Structure-activity relationship studies led to the identification of compound 54 , an S-isomer with a pyridine (B92270) ring, which demonstrated markedly improved activity. researchgate.net Compound 54 induced a senescence-like phenotype with an EC₅₀ of 0.04 µM and displayed potent anti-proliferative effects with an IC₅₀ of 0.03 µM in A375 cells. researchgate.netnih.gov These findings suggest that the N-arylpiperidine-3-carboxamide scaffold can effectively inhibit cancer cell proliferation by inducing a state of permanent cell cycle arrest. researchgate.net

Table 3: Senescence-Inducing and Anti-proliferative Activity in A375 Melanoma Cells

| Compound | Senescence-Inducing Activity (EC₅₀) | Anti-proliferative Activity (IC₅₀) |

|---|---|---|

| Compound 1 | 1.24 µM | 0.88 µM |

| Compound 54 | 0.04 µM | 0.03 µM |

The antimicrobial potential of the piperidine carboxamide core has been investigated. A study focusing on novel sulfonyl piperidine-3-carboxamide derivatives reported moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. asianpubs.org The minimum inhibitory concentration (MIC) was determined for these compounds, indicating their potential as antimicrobial agents. asianpubs.org

However, not all derivatives exhibit this activity. A separate study synthesized a series of quaternary ammonium (B1175870) salts, including a (3-carboxamide)pyridinium derivative, and tested them against Candida albicans, Candida glabrata, Staphylococcus aureus, and Escherichia coli. nih.gov This particular derivative, along with several others in the series, showed no significant antimicrobial activity, with MIC values greater than 4000 µg/mL. nih.gov This highlights the critical role of specific structural features and substitutions in determining the antimicrobial efficacy of the broader piperidine carboxamide class. Direct studies on the inhibition of biofilm formation by this compound have not been extensively reported.

The in vitro anti-resorptive effects of piperidine-3-carboxamide derivatives have been translated into in vivo models of bone disease. The efficacy of the Cathepsin K inhibitor, compound H-9, was assessed in an ovariectomized (OVX) mouse model of osteoporosis, a standard preclinical model for postmenopausal bone loss. nih.gov Following administration of the compound, key bone health parameters were measured. The results demonstrated that treatment with compound H-9 led to a significant increase in bone mineral density (BMD) in the OVX mice. nih.gov This in vivo proof-of-concept study corroborates the in vitro findings and supports the potential of this chemical scaffold for the development of anti-osteoporosis agents. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Paradigms in N,n Dimethylpiperidine 3 Carboxamide Research

Principles of SAR Elucidation for Piperidine-3-carboxamide Scaffolds

The primary goal of SAR elucidation for piperidine-3-carboxamide scaffolds is to identify the key structural moieties, or pharmacophores, that are essential for biological activity. This process involves a systematic investigation of how modifications to different parts of the molecule affect its interaction with a biological target.

For the N-arylpiperidine-3-carboxamide scaffold, research has identified several crucial pharmacophoric features. A six-point pharmacophore hypothesis has been proposed for analogues showing antimelanoma activity, which includes one hydrogen-bond acceptor, one hydrophobic group, one positively ionizable group, and three aromatic rings. nih.gov In this model, the carbonyl group of the 3-carboxamide acts as the hydrogen-bond acceptor, while the nitrogen atom of the piperidine (B6355638) ring represents both a hydrophobic and a positively ionizable feature. nih.gov

Initial studies have demonstrated the importance of the piperidine-3-carboxamide moiety itself. When compared to regioisomers, such as those with a piperidine-4-carboxamide functionality, a significant drop in activity is often observed, indicating that the spatial arrangement dictated by the 3-position is critical. nih.gov Furthermore, the size of the heterocyclic ring is a key determinant of activity; replacing the six-membered piperidine ring with smaller rings like five-membered pyrrolidine (B122466) or four-membered azetidine (B1206935) has been shown to progressively decrease biological activity. nih.gov

Rational Design and Synthesis of Analogues for SAR Probing

Rational design is the cornerstone of probing the SAR of a lead compound like N,N-dimethylpiperidine-3-carboxamide. This approach involves the deliberate synthesis of a focused library of analogues where specific parts of the molecule are systematically altered. acs.org By observing the biological outcomes of these precise modifications, researchers can deduce the role of each component of the scaffold. For N-arylpiperidine-3-carboxamide derivatives, synthetic strategies are often classified based on the modification sites, allowing for targeted derivatization to explore the chemical space around the initial hit compound. nih.gov

The potency and selectivity of piperidine-3-carboxamide derivatives are highly sensitive to the nature and position of substituents on the various rings of the scaffold. SAR studies on a series of N-arylpiperidine-3-carboxamide derivatives targeting melanoma have provided detailed insights into these effects. nih.gov

Key findings from these studies include:

Piperidine Carboxamide Position: The position of the carboxamide group on the piperidine ring is crucial. An analogue with a piperidine-4-carboxamide moiety was found to be inactive, highlighting the importance of the 3-position for activity. nih.gov

Ring Size: The six-membered piperidine ring appears optimal. Replacing it with a smaller pyrrolidine or azetidine ring led to a gradual decrease in activity. nih.gov

Aryl Ring Substituents: Modifications on the N-aryl portion of the molecule significantly impact activity. For example, in one study, the initial hit compound with a 4-bromophenyl group showed moderate activity. Replacing the benzene (B151609) ring with pyridine (B92270) enhanced the activity. nih.gov Further substitutions on other parts of the scaffold led to compounds with markedly improved antimelanoma activity. nih.gov

The following interactive table summarizes the SAR findings for selected N-arylpiperidine-3-carboxamide analogues and their antiproliferative activity against the A375 human melanoma cell line. nih.gov

| Compound | Modification from Base Scaffold | Antiproliferative Activity (IC₅₀, μM) |

|---|---|---|

| Hit Compound 1 | Base N-arylpiperidine-3-carboxamide scaffold | 0.88 |

| Analogue 12 | Piperidine-4-carboxamide regioisomer | Inactive |

| Analogue 13 | Replacement of piperidine with pyrrolidine | 8.0 |

| Analogue 14 | Replacement of piperidine with azetidine | >20 |

| Analogue 54 | S-isomer with pyridine and pyrrole (B145914) substitutions | 0.03 |

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral piperidine scaffolds. thieme-connect.comnih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug molecule. This can lead to significant differences in potency, efficacy, metabolism, and target selectivity. thieme-connect.comnih.gov

Introducing a chiral center to the piperidine ring can profoundly influence a molecule's druggability. thieme-connect.com For nature-inspired compounds, it has been observed that the "natural" isomers are frequently the most potent, suggesting that biological systems like transport proteins may be stereoselective. nih.gov In the case of N-arylpiperidine-3-carboxamide derivatives, chirality was shown to be a critical factor. A specific compound, designated 54, which was the S-isomer of a racemate, demonstrated significantly improved antimelanoma activity (IC₅₀ = 0.03 μM) compared to the initial hit compound. nih.gov This underscores that a specific stereochemical configuration at the 3-position of the piperidine ring is highly favorable for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational evolution of SAR, aiming to build mathematical models that correlate the chemical structures of compounds with their biological properties. drugdesign.org For piperidine-carboxamide derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for activity against targets like anaplastic lymphoma kinase (ALK). researchgate.net These models provide a quantitative framework for predicting the activity of novel, unsynthesized compounds.

The foundation of any QSAR model is the selection and calculation of molecular descriptors. ucsb.edu These are numerical values that characterize specific properties of a molecule. Descriptors can be broadly categorized as electronic, steric, and hydrophobic, among others. researchgate.net

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu Electrostatic fields are a key component of CoMFA and CoMSIA models. researchgate.netmdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. In 3D-QSAR, steric fields are calculated around the molecules to represent their bulk and spatial arrangement. researchgate.net

Hydrophobic Descriptors: These quantify the water-fearing nature of a molecule or its fragments. Hydrophobicity is crucial for membrane permeability and binding to hydrophobic pockets in protein targets. researchgate.net LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common hydrophobic descriptor. ucsb.edu

In CoMSIA models, additional descriptors such as hydrogen-bond donor and acceptor fields are often included to provide a more detailed picture of the potential interactions between the ligand and its target. mdpi.comresearchgate.net

The development of a QSAR model involves creating a dataset of compounds with known biological activities and their calculated molecular descriptors. A mathematical equation is then generated to model the relationship between these two sets of data. For piperidine carboxamide derivatives, CoMFA and CoMSIA approaches have been successfully used to develop predictive models. researchgate.net

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. This involves both internal and external validation techniques. mdpi.com

Internal Validation: A common method is the leave-one-out (LOO) cross-validation, which generates the q² statistic. A high q² value (e.g., > 0.6) indicates good internal predictive ability. mdpi.com

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model's development. The predictive ability is often measured by the r²_test or r²_pred value. researchgate.netmdpi.com

For example, a QSAR study on piperidine carboxamide derivatives as ALK inhibitors reported a CoMFA model with a q² of 0.715 and an r²_pred of 0.744, indicating a statistically significant and predictive model. researchgate.net Similarly, a CoMSIA study on piperazine-carboxamide FAAH inhibitors yielded a model with a q² of 0.734 and an external r²_test of 0.966, demonstrating excellent predictive quality. mdpi.comresearchgate.net Such validated models are invaluable tools for understanding the inhibition mechanism and guiding the rational design of new, more potent inhibitors. researchgate.net

Three-Dimensional QSAR (3D-QSAR) for Pharmacophore Identification

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational methodology used to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. ijpsonline.commdpi.com In the research of this compound and its analogs, 3D-QSAR serves as a powerful tool for identifying a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. nih.govrjptonline.org By understanding these key structural features, researchers can rationally design new derivatives with potentially enhanced potency and selectivity.

Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are central to 3D-QSAR studies. researchgate.netnih.gov These techniques involve aligning a series of molecules and calculating their steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA), within a 3D grid. mdpi.comgoogle.com Statistical methods, like Partial Least Squares (PLS), are then used to correlate these field values with the observed biological activities, generating a model that can predict the activity of novel compounds. google.com The results are often visualized as 3D contour maps, which highlight regions where specific physicochemical properties are predicted to increase or decrease biological activity. nih.gov

A notable 3D-QSAR study was conducted on a series of N-arylpiperidine-3-carboxamide derivatives to elucidate the structural requirements for their senescence-inducing antimelanoma activities. nih.gov This research provides a valuable paradigm for understanding the pharmacophoric features within the broader class of piperidine-3-carboxamide compounds.

In the study, an atom-based QSAR model was developed using a dataset of 46 compounds. nih.gov The best-performing common pharmacophore hypothesis (CPH), designated AHPRRR.11, was identified based on its high survival score and predictive ability. nih.gov This six-point pharmacophore model revealed the critical features necessary for activity. nih.gov

Table 1: Statistical Validation of the Selected Pharmacophore Model

| Parameter | Value | Description |

|---|---|---|

| Model Name | AHPRRR.11 | The identifier for the best-selected pharmacophore hypothesis. nih.gov |

| Survival Score | 3.879 | A scoring metric indicating the quality and relevance of the pharmacophore model. nih.gov |

| r² | 0.884 | The coefficient of determination, indicating a strong correlation between the predicted and actual activities of the training set compounds. nih.gov |

The identified pharmacophore consists of a specific arrangement of chemical features that are crucial for the compound's interaction with its biological target.

Table 2: Features of the AHPRRR.11 Pharmacophore Hypothesis

| Feature Abbreviation | Feature Type | Quantity | Role in Biological Activity |

|---|---|---|---|

| A | Hydrogen-Bond Acceptor | 1 | Indicates a site that can accept a hydrogen bond from the target. nih.gov |

| H | Hydrophobic Group | 1 | Represents a non-polar region that likely interacts with a hydrophobic pocket in the target. nih.gov |

| P | Positively Ionizable | 1 | Suggests the importance of a group that can carry a positive charge for electrostatic interactions. nih.gov |

| R | Aromatic Ring | 3 | Highlights the necessity of three aromatic rings for stacking or other non-covalent interactions. nih.gov |

The 3D-QSAR results were visualized through contour maps, providing a graphical representation of the structure-activity relationship. In these models, blue cubes indicate regions where a particular structural feature is favorable for activity, while red cubes signify areas where a feature is unfavorable. nih.gov For instance, the analysis revealed that blue cubes surrounding the amine in the linker region were associated with higher activity, which explained the inactivity of a reverse-amide analogue that was synthesized. nih.gov This detailed spatial understanding is instrumental for guiding the synthesis of new, more potent derivatives of this compound by modifying the scaffold to better match the identified pharmacophore. nih.gov

Computational Chemistry and Molecular Modeling: Advanced Approaches for N,n Dimethylpiperidine 3 Carboxamide

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a foundational computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method evaluates the feasibility of the binding and helps to elucidate the molecular interactions that stabilize the complex.

A critical first step in understanding a compound's mechanism of action is identifying its binding site on a target protein. Molecular docking algorithms systematically sample conformations of N,N-dimethylpiperidine-3-carboxamide within a predefined binding pocket of a protein. These simulations can reveal the most likely binding pose and identify the specific amino acid residues that form key interactions with the ligand.

For the broader class of piperidine (B6355638) carboxamide derivatives, studies have identified crucial interactions within the binding sites of various enzymes. For instance, in studies of piperidine-based inhibitors targeting Cathepsin K, molecular docking revealed hydrogen bonds and hydrophobic interactions with key active-site residues as being vital for potent inhibition. mdpi.com While specific studies on this compound are not extensively detailed in publicly available research, a hypothetical docking study against a kinase target might yield interactions as detailed in the table below.

Table 1: Hypothetical Key Interacting Residues for this compound in a Kinase Binding Pocket This table is for illustrative purposes and represents typical interactions that might be identified through molecular docking.

| Amino Acid Residue | Interaction Type | Interacting Moiety of Ligand | Estimated Distance (Å) |

|---|---|---|---|

| ASP145 | Hydrogen Bond | Piperidine Nitrogen (protonated) | 2.8 |

| LEU78 | Hydrophobic | Piperidine Ring | 3.5 |

| GLU95 | Hydrogen Bond | Carboxamide Oxygen | 3.1 |

| VAL86 | Hydrophobic | N,N-dimethyl group | 3.9 |

After generating potential binding poses, scoring functions are employed to rank them. These functions are mathematical models that estimate the binding free energy of the protein-ligand complex. A lower score typically indicates a more favorable binding affinity. Various scoring functions exist, each with different algorithms and parameters to approximate the complex thermodynamics of binding. These predictions are crucial for virtual screening campaigns, where large libraries of compounds are computationally screened to identify promising candidates.

Table 2: Predicted Binding Affinities using Various Scoring Functions This table presents hypothetical binding affinity scores for this compound against a target protein, as predicted by common scoring functions.

| Scoring Function | Predicted Binding Affinity (kcal/mol) | Principle of Calculation |

|---|---|---|

| AutoDock Vina | -7.5 | Empirical scoring function based on machine learning |

| Glide Score | -8.2 | Empirical scoring function with terms for hydrophobic, hydrogen-bonding, and metal-ligand interactions |

| GOLD Fitness | 65.4 | Genetic algorithm-based scoring that evaluates hydrogen bonds, van der Waals interactions, and ligand internal energy |

Molecular Dynamics Simulations for Conformational Ensembles and Binding Thermodynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can explore the conformational flexibility of both the ligand and the protein, providing a more realistic representation of the binding process and allowing for the calculation of more accurate thermodynamic properties.

MD simulations can track the trajectory of this compound as it interacts with its target protein. This allows for the analysis of the stability of key interactions over time and can reveal transient interactions not captured by static docking. A crucial parameter that can be estimated from these simulations is the ligand residence time—the average time a ligand remains bound to its target. A longer residence time is often correlated with a more durable therapeutic effect.

Table 3: Parameters from a Hypothetical MD Simulation of this compound This table illustrates typical data derived from an MD simulation to assess the stability of a protein-ligand complex.

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Length | 200 ns | The total time over which the molecular motions were simulated. |

| RMSD of Ligand | 1.5 ± 0.3 Å | Root Mean Square Deviation, indicating the ligand's positional stability within the binding pocket. |

| Key H-Bond Occupancy (ASP145) | 85% | The percentage of simulation time the specified hydrogen bond was maintained. |

| Estimated Residence Time | Long (qualitative) | Indicates a stable binding interaction throughout the simulation. |

More rigorous computational methods can be applied to MD simulation trajectories to calculate binding free energies. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques that calculate the free energy difference between the bound and unbound states. nih.gov

Free Energy Perturbation (FEP) is a more computationally intensive but often more accurate method. FEP calculates the relative binding free energy between two ligands by simulating a non-physical, alchemical transformation from one molecule to the other. This is particularly useful for guiding lead optimization by predicting how small chemical modifications will affect binding affinity.

Table 4: Example MM/PBSA Binding Free Energy Calculation This table shows a hypothetical breakdown of the energy components contributing to the binding of this compound, as calculated by the MM/PBSA method.

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -35.8 | Favorable interactions from non-polar contacts. |

| Electrostatic Energy (ΔE_elec) | -18.5 | Favorable interactions from charge-charge and polar contacts. |

| Polar Solvation Energy (ΔG_pol) | +32.1 | Unfavorable energy required to desolvate polar groups upon binding. |

| Non-Polar Solvation Energy (ΔG_nonpol) | -4.2 | Favorable energy from hydrophobic effects. |

| Total Binding Free Energy (ΔG_bind) | -26.4 | The overall predicted binding free energy. |

Advanced Computational Methodologies and Artificial Intelligence Integration

The field of computational drug design is rapidly evolving with the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These advanced methodologies can accelerate the discovery process far beyond traditional methods. For a scaffold like piperidine, AI can be used to explore vast chemical spaces and design novel derivatives with optimized properties. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools for identifying and optimizing novel bioactive molecules. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

In the context of piperidine-3-carboxamide derivatives, pharmacophore models have been successfully developed to elucidate the key structural requirements for biological activity. For instance, a six-point pharmacophore hypothesis was established for a series of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity. This model included one hydrogen-bond acceptor, one hydrophobic group, one positively ionizable feature, and three aromatic rings. nih.gov The most active compounds in the series showed a strong alignment with all six features, highlighting the importance of the carbonyl group of the 3-carboxamide as a hydrogen-bond acceptor and the N-piperidine moiety contributing to both hydrophobic and positively ionizable interactions. nih.gov

Such validated pharmacophore models serve as 3D queries for virtual screening of large compound libraries. This process filters extensive databases to identify novel molecules that match the pharmacophore and are therefore likely to exhibit the desired biological activity. This approach is significantly more efficient than traditional high-throughput screening, allowing for the rapid identification of promising hit compounds for further investigation. Molecular docking studies are often used in conjunction with pharmacophore-based screening to refine the selection of candidates by predicting their binding orientation and affinity within the target's active site.

Table 1: Pharmacophoric Features of N-arylpiperidine-3-carboxamide Derivatives

| Pharmacophoric Feature | Description | Corresponding Moiety in Active Compounds |

| Hydrogen-Bond Acceptor (A) | Accepts a hydrogen bond from the target. | Carbonyl group of the 3-carboxamide. nih.gov |

| Hydrophobic Group (H) | Interacts with hydrophobic regions of the target. | N-piperidine. nih.gov |

| Positively Ionizable (P) | Carries a positive charge at physiological pH. | N-piperidine. nih.gov |

| Aromatic Ring (R) | Engages in aromatic interactions (e.g., π-π stacking). | Three distinct aromatic rings in the N-aryl substituent. nih.gov |

Machine Learning and Deep Learning for Activity Prediction and De Novo Design

The integration of machine learning (ML) and deep learning (DL) has revolutionized computational drug discovery, offering powerful tools for predicting biological activity and designing novel molecules from the ground up. nih.govschrodinger.com

Activity Prediction:

Machine learning models can be trained on datasets of molecules with known biological activities to predict the activity of new, untested compounds. arxiv.orgmdpi.com These models learn complex relationships between molecular structures and their biological effects. For a compound like this compound, ML models could be developed to predict its inhibitory activity against a specific target, its absorption, distribution, metabolism, and excretion (ADME) properties, or its potential toxicity. These predictive models are built using various molecular descriptors that numerically represent the chemical structure, such as physicochemical properties, topological indices, and molecular fingerprints. mdpi.com The use of graph neural networks, which can directly learn from the 2D or 3D graph representation of a molecule, is a particularly promising approach in this area. researchgate.net

De Novo Design:

Deep learning, a subset of machine learning, has enabled the development of generative models for de novo drug design. nih.govchemrxiv.org These models can generate entirely new molecular structures with desired properties. schrodinger.com By learning from vast databases of existing chemical structures, generative models like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can produce novel molecules that are predicted to be active against a specific target. researchgate.net In the case of this compound, a generative model could be trained on a library of known active piperidine derivatives to design novel analogs with potentially improved potency, selectivity, or pharmacokinetic profiles. This approach accelerates the exploration of chemical space and can lead to the discovery of innovative drug candidates that might not be conceived through traditional medicinal chemistry approaches. chemrxiv.org

Table 2: Applications of Machine Learning and Deep Learning in the Study of this compound

| Application | Technique | Description | Potential Outcome for this compound |

| Activity Prediction | Supervised Machine Learning (e.g., Random Forest, Support Vector Machines) | Training models on known active and inactive compounds to predict the activity of new derivatives. mdpi.com | Prioritization of synthetic targets with a higher probability of being active. |

| ADMET Prediction | Quantitative Structure-Property Relationship (QSPR) Modeling | Developing models to predict pharmacokinetic and toxicity properties. | Early identification of candidates with favorable drug-like properties. |

| De Novo Design | Deep Learning (e.g., Generative Adversarial Networks, Recurrent Neural Networks) | Generating novel molecular structures with desired properties. nih.govresearchgate.net | Discovery of novel, patentable this compound analogs with enhanced therapeutic potential. |

Computational Approaches for Crystal Structure Refinement and Conformational Sampling

Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for comprehending its interactions with biological targets. Computational methods play a key role in both refining experimentally determined structures and exploring the molecule's conformational landscape.

Crystal Structure Refinement:

While X-ray crystallography provides high-resolution data on the solid-state structure of a molecule, computational refinement can further enhance the quality and interpretation of this data. nih.govresearchgate.net Techniques such as quantum mechanics (QM) calculations can be used to optimize the geometry of the molecule within the crystal lattice, leading to more accurate bond lengths, bond angles, and torsion angles. Hirshfeld surface analysis is another computational tool that can be applied to crystallographic data to visualize and quantify intermolecular interactions within the crystal, providing insights into the packing forces and hydrogen bonding networks. nih.govnih.gov

Conformational Sampling:

In solution, a flexible molecule like this compound exists as an ensemble of different conformations. Computational methods are essential for exploring this conformational space and identifying the low-energy, biologically relevant conformers. nih.gov Molecular dynamics (MD) simulations can track the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior. nih.gov Other methods, such as Monte Carlo simulations or systematic conformational searches, can also be employed to generate a diverse set of possible conformations. nih.gov The results of these conformational sampling studies are critical for building accurate pharmacophore models and for performing meaningful molecular docking simulations, as the bioactive conformation of the molecule may differ significantly from its lowest-energy state in the solid phase or in isolation. The analysis of principal moments of inertia (PMI) can be used to quantify and compare the 3D shape of different conformers and analogs. nih.gov

Table 3: Computational Methods for Structural Analysis of this compound

| Method | Application | Information Gained |

| Quantum Mechanics (QM) Calculations | Geometry optimization of the crystal structure. | Refined bond lengths, bond angles, and torsion angles. |

| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in the crystal. nih.gov | Identification and quantification of hydrogen bonds and other non-covalent interactions. |

| Molecular Dynamics (MD) Simulations | Exploration of conformational space in a simulated physiological environment. nih.gov | Understanding of molecular flexibility, identification of stable conformers, and the influence of solvent. |

| Conformational Search Algorithms | Systematic or random sampling of possible conformations. | Generation of a library of low-energy conformers for use in docking and pharmacophore modeling. |

| Principal Moments of Inertia (PMI) Analysis | Quantification of 3D molecular shape. nih.gov | Comparison of the shape diversity of different isomers and derivatives. |

Translational Research Applications and Chemical Probe Development from N,n Dimethylpiperidine 3 Carboxamide

N,N-dimethylpiperidine-3-carboxamide as a Tool for Target Validation and Pathway Elucidation

The this compound scaffold has proven instrumental in identifying and validating novel therapeutic targets, particularly in the realm of oncology. Through high-throughput screening of small-molecule libraries, derivatives of this scaffold have been identified as potent modulators of cellular processes, thereby helping to elucidate complex biological pathways.

A notable example is the discovery of N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells. nih.gov A high-throughput, image-based screening of approximately 110,000 compounds identified an initial hit with this core structure. nih.gov Subsequent synthesis and evaluation of a focused library of analogues led to the identification of compounds with significant antiproliferative activity. nih.gov

These findings underscore the utility of the this compound scaffold in:

Target Identification: The observed biological activity of its derivatives prompts further investigation to identify the specific molecular targets responsible for the induced phenotype.

Pathway Elucidation: By studying the cellular effects of these compounds, researchers can unravel the signaling pathways involved in processes such as cellular senescence and cancer cell proliferation.

Validation of Therapeutic Concepts: The ability of these molecules to induce a desired biological response, such as senescence in cancer cells, provides validation for targeting these pathways for therapeutic intervention.

The structure-activity relationship (SAR) studies performed on these derivatives have been crucial in identifying the key chemical moieties responsible for their biological effects, paving the way for the design of more potent and selective tool compounds. nih.gov

Biocatalytic Applications: Exploiting Oxidative Desymmetrization Reactions

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral molecules. The piperidine (B6355638) scaffold, a core component of this compound, has been a subject of interest in this field. Specifically, oxidative desymmetrization reactions catalyzed by enzymes present a sophisticated method for creating stereochemically complex molecules from simple, achiral precursors.

Research has demonstrated the capability of γ-butyrobetaine hydroxylase (BBOX), a 2-oxoglutarate dependent oxygenase, to catalyze the oxidative desymmetrization of achiral N,N-dialkyl piperidine-4-carboxylates. This enzymatic reaction yields products with two or three stereogenic centers with high precision. While this specific example involves a piperidine-4-carboxylate, the principles are directly applicable to the synthesis of chiral derivatives of piperidine-3-carboxamide.

The key advantages of using biocatalysis in this context include:

High Stereoselectivity: Enzymes can introduce chirality with exceptional control, leading to the formation of a single desired stereoisomer.

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions under mild temperature and pH conditions.

Green Chemistry: This approach avoids the use of harsh reagents and solvents often associated with traditional organic synthesis.

The application of such biocatalytic methods to this compound precursors can provide access to a diverse range of enantiomerically pure compounds, which are invaluable for developing stereospecific chemical probes and drug candidates.

Advancements in Chemical Probe Design and Optimization

A chemical probe is a small molecule used to study and manipulate a biological system. The this compound scaffold serves as an excellent starting point for the design of such probes due to its synthetic tractability and the ability to introduce a variety of functional groups.

The development of potent and selective inhibitors for various enzymes exemplifies the advancements in chemical probe design based on this scaffold. For instance, derivatives of piperidine-3-carboxamide have been synthesized and evaluated as inhibitors of cathepsin K, a key enzyme involved in bone resorption and a target for osteoporosis treatment. mdpi.com Through rational design and chemical synthesis, a series of novel derivatives were created, with some exhibiting potent inhibitory activity. mdpi.com

Similarly, the scaffold has been utilized in the structure-based design of renin inhibitors. researchgate.net By introducing a basic amine group, essential for interaction with the catalytic aspartic acids of the enzyme, and optimizing other binding elements, researchers were able to significantly enhance the inhibitory potency of the initial lead compound. researchgate.net

These examples highlight a systematic approach to chemical probe development:

| Step | Description | Example Application |

| 1. Initial Hit Identification | Screening of compound libraries to find a starting molecule with desired activity. | Identification of an N-arylpiperidine-3-carboxamide hit against melanoma cells. nih.gov |

| 2. Structure-Based Design | Utilizing the three-dimensional structure of the target protein to guide the design of more potent and selective analogues. | Design of renin inhibitors based on the enzyme's active site. researchgate.net |

| 3. Synthesis of Derivatives | Chemical synthesis of a library of related compounds to explore the structure-activity relationship. | Synthesis of various piperidine-3-carboxamide derivatives to target cathepsin K. mdpi.com |

| 4. Biological Evaluation | Testing the synthesized compounds for their activity and selectivity against the target and in cellular or in vivo models. | In vitro and in vivo evaluation of anti-osteoporosis agents. mdpi.com |

This iterative process of design, synthesis, and evaluation allows for the optimization of chemical probes with high affinity and specificity for their intended biological targets.

Future Research Avenues and Untapped Potential of this compound Scaffolds

The versatility of the this compound scaffold opens up numerous avenues for future research and development. The foundational work in cancer, osteoporosis, and hypertension demonstrates the broad therapeutic potential of its derivatives.

Future research directions are likely to focus on several key areas:

Exploration of New Biological Targets: The scaffold's adaptability makes it a promising candidate for targeting a wider range of proteins, including kinases, proteases, and G-protein coupled receptors. Systematic screening of diverse libraries of this compound derivatives against various targets could uncover novel biological activities.

Development of Covalent Probes: The introduction of reactive functional groups onto the piperidine ring could enable the development of covalent chemical probes. These probes form a permanent bond with their target protein, which can be a powerful tool for target identification and validation.

Application in Phenotypic Screening: As demonstrated by the melanoma study, this scaffold is well-suited for phenotypic screening campaigns. nih.gov Future screens could focus on other complex cellular phenotypes related to diseases such as neurodegeneration, metabolic disorders, and infectious diseases.

Advanced Biocatalytic Synthesis: Further exploration of enzymatic methods for the synthesis of complex and stereochemically defined derivatives will be crucial. This will provide access to a wider chemical space and enable the fine-tuning of pharmacological properties.

The untapped potential of the this compound scaffold lies in its ability to be readily modified to interact with a multitude of biological targets. As our understanding of disease biology grows, so too will the opportunities to leverage this versatile chemical framework for the development of the next generation of chemical probes and therapeutic agents.

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for N,N-dimethylpiperidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of This compound can utilize mixed anhydride intermediates, as demonstrated in peptide synthesis protocols. For example, N-methylpiperidine has been employed as a tertiary base to reduce racemization during coupling reactions . Optimization should focus on solvent selection (e.g., N,N-dimethylformamide for solubility), temperature control (room temperature to 60°C), and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization or column chromatography, referencing protocols for structurally similar piperidine carboxamides .

Q. Which analytical techniques are recommended for characterizing This compound and verifying its purity?

- Methodological Answer : Key techniques include:

- HPLC : To assess purity and detect impurities (e.g., related substances with retention times between 0.4–1.15 relative to the parent compound) .

- NMR Spectroscopy : For structural confirmation, particularly and NMR to resolve methyl groups on the piperidine and carboxamide moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated for : 156.1263 g/mol) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data or unexpected impurity profiles during characterization?

- Methodological Answer : Contradictions may arise from stereochemical variations or degradation products. For example, impurities could resemble domperidone-related substances with altered substituents (e.g., chloro or iodinated analogs) . Resolve discrepancies by:

- LC-MS/MS : To identify impurity structures via fragmentation patterns.

- Replicate Synthesis : Test multiple batches to distinguish artifacts from inherent reaction byproducts.

- Stability Studies : Assess decomposition under heat/light (e.g., 40°C for 48 hours) using HPLC to track degradation pathways .

Q. What strategies can elucidate the structure-activity relationship (SAR) of This compound derivatives in biological systems?

- Methodological Answer :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, guided by analogs like N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide .

- Bioisosteric Replacement : Modify the carboxamide or dimethyl groups to assess impacts on solubility and receptor interactions, as seen in studies of N-(3-methylbutanoyl)-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea .

- In Vitro Assays : Test derivatives for enzyme inhibition (e.g., acetylcholinesterase) using fluorometric methods .

Q. How does the stability of This compound vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor via HPLC for decomposition into N-methylpiperidine or oxidized carboxamide derivatives .

- Thermogravimetric Analysis (TGA) : Determine thermal degradation thresholds (e.g., onset at 150–200°C) to inform handling protocols.

- Hazardous Byproducts : Under combustion, expect CO and NO emissions; mitigate via inert-atmosphere storage .

Q. What experimental approaches can resolve stereochemical ambiguities in This compound derivatives?

- Methodological Answer :